4-methyl-N-(phenylcarbamothioyl)benzamide

Cytotoxicity Breast Cancer SIRT-1

4-methyl-N-(phenylcarbamothioyl)benzamide (CAS 65739-28-8) is a synthetic small molecule belonging to the N-(phenylcarbamothioyl)benzamide (PCTB) class, characterized by a 4-methyl substituent on the benzamide ring attached via a carbonylthiourea linker to an unsubstituted phenyl group. The molecular formula is C15H14N2OS with a molecular weight of approximately 270.35 g/mol.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
CAS No. 65739-28-8
Cat. No. B5829994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(phenylcarbamothioyl)benzamide
CAS65739-28-8
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H14N2OS/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19)
InChIKeyXUXJIMPTMMWXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-methyl-N-(phenylcarbamothioyl)benzamide (CAS 65739-28-8): Compound-Class Context for Scientific Procurement


4-methyl-N-(phenylcarbamothioyl)benzamide (CAS 65739-28-8) is a synthetic small molecule belonging to the N-(phenylcarbamothioyl)benzamide (PCTB) class, characterized by a 4-methyl substituent on the benzamide ring attached via a carbonylthiourea linker to an unsubstituted phenyl group [1]. The molecular formula is C15H14N2OS with a molecular weight of approximately 270.35 g/mol . This compound serves as a key scaffold in medicinal chemistry, particularly in the development of anti-cancer agents targeting breast cancer cell lines, where substituent modifications on the benzamide ring have been shown to profoundly influence cytotoxic activity [1].

Why Uncontrolled Substitution of N-(phenylcarbamothioyl)benzamide Analogs Poses Risk in Research and Development


Within the N-(phenylcarbamothioyl)benzamide (PCTB) series, even minor substituent changes on the benzamide ring cause large shifts in biological activity that render simple analogs non-interchangeable. Quantitative structure-activity relationship (QSAR) studies demonstrate that the 4-position substituent fundamentally alters both the binding affinity to the SIRT-1 receptor—a key target in breast cancer—and the resulting cytotoxicity profile [1]. For instance, replacing the 4-methyl group with a 4-nitro substituent increases potency by approximately ninefold against T47D cells, illustrating that the 4-methyl variant occupies a distinct and non-substitutable position on the potency spectrum, which is critical for specific structure-activity relationship (SAR) investigations or when a less potent probe compound is required for mechanistic studies [1].

Quantitative Differentiation of 4-methyl-N-(phenylcarbamothioyl)benzamide from its Closest Analogs


Direct Head-to-Head Cytotoxicity Comparison: 4-Methyl-PCTB vs. 4-Nitro-PCTB in T47D Breast Cancer Cells

In a direct comparative study, modification of the 4-substituent on the benzamide ring led to a drastic difference in anti-cancer activity. 4-methyl-N-(phenylcarbamothioyl)benzamide (4-Methyl-PCTB) showed an IC50 of 1.08 mM against the human breast cancer cell line T47D. In contrast, the 4-nitro analog (4-Nitro-PCTB) was significantly more potent, exhibiting an IC50 of 0.12 mM, representing a ninefold increase in potency [1].

Cytotoxicity Breast Cancer SIRT-1

Molecular Docking Score Differentiation: Binding Affinity of 4-Methyl-PCTB vs. 4-Nitro-PCTB to SIRT-1

The difference in cytotoxicity is supported by in silico binding studies to the SIRT-1 receptor (PDB ID: 4I5I). The 4-methyl-PCTB derivative achieved a docking score of -8.34 kcal/mol, indicating a weaker predicted binding interaction compared to the -9.69 kcal/mol score of the 4-nitro analog. This computational data corroborates the in vitro findings and links the 4-methyl compound's reduced potency to a lower predicted receptor affinity [1].

Molecular Docking SIRT-1 Binding Affinity

Cross-Study Potency Context: 4-Methyl-PCTB Comparison with 3-Chloro and 4-Halo Analogs in Different Breast Cancer Assays

Contextualizing the compound's activity across different breast cancer models clarifies its role in the analog series. On T47D cells, 4-methyl-PCTB (IC50: 1.08 mM) [1] is less potent than the 3-chloro-PCTB (IC50: 0.43 mM) and 3,4-dichloro-PCTB (IC50: 0.85 mM) derivatives, which were tested in a study using hydroxyurea as a positive control (IC50: 4.58 mM) [2]. Separately, on MCF-7 cells, the 4-bromo-PCTB and 4-fluoro-PCTB analogs demonstrated IC50s of 0.27 mM and 0.31 mM, respectively, under comparable conditions [3]. A direct numerical potency ranking reveals the target compound's notably lower activity compared to these close analogs.

Comparative Cytotoxicity Breast Cancer Lead Optimization

Synthetic Accessibility: A Straightforward Route from Readily Available Precursors

The synthesis of 4-methyl-N-(phenylcarbamothioyl)benzamide proceeds via a single-step nucleophilic acyl substitution between the commercially available 4-methylbenzoyl chloride and N-phenylthiourea . This contrasts with some more potent analogs that require multi-step syntheses or less accessible starting materials. The simplicity of this route translates directly into reliable sourcing, lower cost, and shorter lead times for procurement, making it a practical choice for large-scale SAR studies or high-throughput screening campaigns where compound accessibility is a primary concern.

Chemical Synthesis Procurement Supply Chain

Proven Application Scenarios for 4-methyl-N-(phenylcarbamothioyl)benzamide (65739-28-8)


Use as a Low-Potency Reference Compound in Breast Cancer SAR Studies

The compound's clearly defined low activity against both T47D and MCF-7 breast cancer cell lines, confirmed against more potent analogs [1][2][3], makes it an ideal procurement choice as a negative control or baseline comparator in structure-activity relationship (SAR) studies. Its inclusion helps establish the potency floor in an analog series, which is crucial for accurately quantifying the fold-improvement of new derivatives.

A Scaffold for Investigating Electronic Effects on Target Binding

The direct comparative data with the 4-nitro analog, linking a -1.35 kcal/mol docking score difference to a 9-fold reduction in potency against the SIRT-1 receptor [1], supports its use as a key research tool. Researchers investigating the impact of electron-donating versus electron-withdrawing groups on target engagement would select this compound to specifically study the contribution of non-electronic (e.g., steric) or purely lipophilic effects in the absence of a strong electron-withdrawing group.

Large-Scale Screening Campaigns Requiring High Synthetic Accessibility

Due to its straightforward, one-step synthesis from the widely available and inexpensive 4-methylbenzoyl chloride , this compound is a logistically sound choice for high-throughput screening libraries. Procurement teams prioritizing supply-chain reliability and cost-effectiveness over maximum potency would choose this compound to ensure screen completion without chemical scarcity interruptions.

Quote Request

Request a Quote for 4-methyl-N-(phenylcarbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.